molecular formula C19H17N3O3 B14543519 Ethyl 4-{formyl[(quinoxalin-2-yl)methyl]amino}benzoate CAS No. 62294-93-3

Ethyl 4-{formyl[(quinoxalin-2-yl)methyl]amino}benzoate

Cat. No.: B14543519
CAS No.: 62294-93-3
M. Wt: 335.4 g/mol
InChI Key: RKWGVZYIYGXXCE-UHFFFAOYSA-N
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Description

Ethyl 4-{formyl[(quinoxalin-2-yl)methyl]amino}benzoate is a complex organic compound that features a quinoxaline moiety, a benzoate ester, and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{formyl[(quinoxalin-2-yl)methyl]amino}benzoate typically involves multiple steps:

    Formation of Quinoxaline Derivative: The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.

    Formylation: The quinoxaline derivative is then subjected to formylation using formylating agents such as formic acid or formyl chloride.

    Esterification: The final step involves the esterification of the formylated quinoxaline derivative with ethyl 4-aminobenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{formyl[(quinoxalin-2-yl)methyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Ethyl 4-{formyl[(quinoxalin-2-yl)methyl]amino}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 4-{formyl[(quinoxalin-2-yl)methyl]amino}benzoate involves its interaction with specific molecular targets. The quinoxaline moiety is known to intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the formyl group can form covalent bonds with nucleophilic sites in proteins, inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{[(quinoxalin-2-yl)methyl]amino}benzoate: Lacks the formyl group, resulting in different reactivity and biological activity.

    Methyl 4-{formyl[(quinoxalin-2-yl)methyl]amino}benzoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.

    Quinoxalin-2-one derivatives: These compounds share the quinoxaline core but differ in their substituents, leading to varied biological activities.

Uniqueness

This compound is unique due to the presence of both the formyl and ester groups, which provide a versatile platform for further chemical modifications. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

62294-93-3

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl 4-[formyl(quinoxalin-2-ylmethyl)amino]benzoate

InChI

InChI=1S/C19H17N3O3/c1-2-25-19(24)14-7-9-16(10-8-14)22(13-23)12-15-11-20-17-5-3-4-6-18(17)21-15/h3-11,13H,2,12H2,1H3

InChI Key

RKWGVZYIYGXXCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CC2=NC3=CC=CC=C3N=C2)C=O

Origin of Product

United States

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